Cas no 9007-12-9 (Calcitonin)

Calcitonin is a polypeptide hormone composed of 32 amino acids, primarily secreted by the parafollicular cells (C-cells) of the thyroid gland. It plays a critical role in calcium homeostasis by inhibiting osteoclast-mediated bone resorption and promoting renal calcium excretion. Clinically, synthetic or recombinant calcitonin is used to treat conditions such as hypercalcemia, Paget’s disease of bone, and osteoporosis. Its rapid action and targeted effects on bone metabolism make it a valuable therapeutic agent. Calcitonin is available in injectable and nasal spray formulations, offering flexibility in administration. The peptide’s stability and specificity for calcium-regulating pathways underscore its utility in endocrinology and metabolic bone disorders.
Calcitonin structure
Calcitonin structure
商品名:Calcitonin
CAS番号:9007-12-9
MF:C145H240N44O48S2
メガワット:3431.87
CID:48211
PubChem ID:16129616

Calcitonin 化学的及び物理的性質

名前と識別子

    • Calcitonin
    • Calcitonin, chicken
    • Calcitonin, SalMon
    • CALCITONIN T3
    • FT3
    • FT4
    • UNII-DF35I47HCM
    • Calcimar
    • C06865
    • Calcitonin (salmon I); thyrocalcitonin salmon; H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2 (Disulfide bond); Calcitonin salmon; Thyrocalcitonin
    • Calcitonin salmon (JP17/USP/INN)
    • A901936
    • Calcitoninum [INN-Latin]
    • Cibacalcin
    • Calcitonine
    • NS00120320
    • Forcaltonin
    • 135506-95-5
    • Thyrocalcitonin
    • Calcitrin
    • Calcihexal
    • DF35I47HCM
    • Miacalcin (TN)
    • 9007-12-9
    • HSDB 3209
    • Calcitonina
    • Calcitoninum
    • Calcitonin [USAN:USP:INN:BAN:JAN]
    • EINECS 232-693-2
    • Fortical (TN)
    • Calcitonina [INN-Spanish]
    • Calcitar
    • Calcitonin (source)
    • SCHEMBL269785
    • Calcitonine [INN-French]
    • Salmon calcitonin
    • D00249
    • Fortical
    • Calcimar (TN)
    • Thyrocalcitonin (source)
    • インチ: InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1
    • InChIKey: BBBFJLBPOGFECG-VJVYQDLKSA-N
    • ほほえんだ: NCCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(NCC(N[C@H](C(N1CCC[C@H]1C(=O)N)=O)[C@H](O)C)=O)=O)CO)=O)=O)[C@H](O)C)=O)CC(=O)N)=O)[C@H](O)C)=O)CCCNC(=N)N)=O)=O)CC1=CC=C(O)C=C1)=O)[C@H](O)C)=O)CCC(=O)N)=O)CC(C)C)=O)CCCCN)=O)CC1=CN=CN1)=O)CC(C)C)=O)CCC(=O)O)=O)CCC(=O)N)=O)CO)=O)CC(C)C)=O)NC(CNC([C@@H](NC([C@@H](NC([C@@H]1CSSC[C@H](N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@H](O)C)C(=O)N1)=O)C(C)C)=O)CC(C)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 3430.7166627g/mol
  • どういたいしつりょう: 3429.7133079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 52
  • 水素結合受容体数: 55
  • 重原子数: 239
  • 回転可能化学結合数: 99
  • 複雑さ: 7970
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 34
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1560Ų
  • 疎水性パラメータ計算基準値(XlogP): -16.6

じっけんとくせい

  • ようかいど: 0.05 M acetic acid: 1 mg/mL, clear, colorless

Calcitonin セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • 福カードFコード:3-10
  • RTECS番号:EV8000000

Calcitonin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
C0146-1 mg
Calcitonin, chicken
9007-12-9 ≥95%
1mg
$378.30 2023-07-11
LKT Labs
C0146-2.5 mg
Calcitonin, chicken
9007-12-9 ≥95%
2.5 mg
$667.50 2023-07-11
LKT Labs
C0146-0.5mg
Calcitonin, chicken
9007-12-9 ≥95%
0.5mg
$233.60 2024-05-21
LKT Labs
C0146-1mg
Calcitonin, chicken
9007-12-9 ≥95%
1mg
$397.20 2024-05-21
LKT Labs
C0146-0.5 mg
Calcitonin, chicken
9007-12-9 ≥95%
0.5 mg
$222.50 2023-07-11
LKT Labs
C0146-2.5mg
Calcitonin, chicken
9007-12-9 ≥95%
2.5mg
$700.90 2024-05-21

Calcitonin 関連文献

Calcitoninに関する追加情報

Calcitonin (CAS No. 9007-12-9): A Comprehensive Guide to Its Functions, Applications, and Research Advancements

Calcitonin (CAS No. 9007-12-9) is a peptide hormone primarily produced by the parafollicular cells (C cells) of the thyroid gland. It plays a crucial role in calcium homeostasis and bone metabolism. The hormone is composed of 32 amino acids and is widely studied for its therapeutic potential in treating bone-related disorders such as osteoporosis and Paget's disease. In recent years, calcitonin research has gained traction due to its potential applications in regenerative medicine and pain management.

The biological functions of calcitonin include inhibiting osteoclast activity, reducing calcium resorption from bones, and promoting calcium excretion by the kidneys. These actions make it a valuable target for treating conditions characterized by excessive bone resorption. The salmon calcitonin variant, in particular, has been extensively used in clinical settings due to its higher potency compared to human calcitonin.

Recent advancements in calcitonin therapy have focused on improving delivery methods, such as nasal sprays and oral formulations, to enhance patient compliance. Researchers are also exploring the role of calcitonin gene-related peptide (CGRP), a closely related peptide, in migraine treatment and cardiovascular health. This has sparked renewed interest in calcitonin-based drugs and their broader therapeutic applications.

In the pharmaceutical industry, calcitonin production involves recombinant DNA technology or chemical synthesis to ensure high purity and efficacy. Quality control measures are critical, as the peptide's stability and bioactivity can be affected by storage conditions and formulation excipients. The global market for calcitonin products is expected to grow steadily, driven by the increasing prevalence of osteoporosis and the aging population.

One of the most searched questions about calcitonin is its role in bone density improvement. Studies have shown that calcitonin can slow bone loss in postmenopausal women, making it a viable option for those who cannot tolerate other osteoporosis medications. Another trending topic is the potential use of calcitonin for osteoarthritis, as preliminary research suggests it may reduce cartilage degradation and inflammation.

From a diagnostic perspective, calcitonin levels are often measured to detect medullary thyroid carcinoma (MTC), a rare cancer of the C cells. Elevated calcitonin levels can serve as an early biomarker for this condition, highlighting the hormone's diagnostic value. Researchers are also investigating its role in other cancers, though findings remain preliminary.

In conclusion, calcitonin (CAS No. 9007-12-9) remains a vital hormone with diverse clinical applications. Its role in calcium regulation, bone health, and potential therapeutic uses continues to be explored in cutting-edge research. As scientists uncover new mechanisms and applications, the future of calcitonin-based treatments looks promising, offering hope for patients with metabolic bone diseases and beyond.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量